2,6-Diisopropylphenyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of complex isocyanates often involves reactions of corresponding phenyl compounds with isocyanate groups. For example, the synthesis of triarylpnictogens (tris(2,4,6-triisopropylphenyl)phosphine, arsine, stibine, and bismuthine) showcases a method where 2,4,6-triisopropylphenylcopper(I) reacts with pnictogen trichlorides, introducing bulky aryl groups and resulting in unusual structures and redox properties (Sasaki et al., 2002).
Molecular Structure Analysis
The molecular structures of isocyanates and related compounds are characterized by their significant bond angles and redox properties. X-ray crystallography studies, for instance, have highlighted large bond angles around pnictogen atoms in triarylpnictogens, which are derivatives related to isocyanate chemistry (Sasaki et al., 2002).
Chemical Reactions and Properties
Isocyanates engage in a variety of chemical reactions due to the reactive nature of the isocyanate group. They can form polymers, react with water to produce amines and carbon dioxide, and undergo addition reactions with alcohols to form urethanes. The synthesis and structural characterization of 2,6-di(o-anisol)phenyl compounds of ytterbium, yttrium, and samarium illustrate the diversity of reactions involving isocyanate derivatives and their complex coordination chemistry (Rabe et al., 2003).
Scientific Research Applications
Catalyst in Cyclotrimerization
2,6-Diisopropylphenyl isocyanate plays a role as an efficient catalyst in the cyclotrimerization of isocyanates to form isocyanurates. This process is significant in the production of various chemicals and materials, utilizing the reactive nature of isocyanates for trimerization reactions (Duong, Cross, & Louie, 2004).
Reactivity Studies with Rhenium Complexes
2,6-Diisopropylphenyl isocyanate is used in reactivity studies involving rhenium(V) oxo imido complexes. These studies have expanded the understanding of the chemical properties and potential applications of these complexes in various reactions, such as cycloadditions and chalcogen metathesis (Lohrey et al., 2020).
Involvement in Organometallic Chemistry
This chemical is also involved in the study of organometallic chemistry, particularly in the synthesis and understanding of calcium carbene complexes. Such research is vital for the development of new catalysts and materials in industrial chemistry (Orzechowski & Harder, 2007).
Functionalized Polyoxometalates
2,6-Diisopropylphenyl isocyanate is used in the synthesis of functionalized polyoxometalates, which are compounds with potential applications in catalysis, materials science, and nanotechnology. The modification of polyoxometalates with organoimido ligands opens new avenues for their functionalization and application (Strong et al., 2000).
Synthesis of Well-Defined Polyamides
The compound is also significant in the synthesis of well-defined polyamides with narrow molecular weight distributions. Its involvement in polycondensation strategies is important for creating polymers with specific properties and applications in various industries (Chen et al., 2011).
Catalysis in Alkyne Cyclotrimerization
It acts as a catalyst in the cyclotrimerization of alkynes to substituted benzenes, offering a practical and efficient approach for the synthesis of aromatic compounds in organic chemistry (Saino et al., 2006).
Safety And Hazards
2,6-Diisopropylphenyl isocyanate is classified as Acute Tox. 1 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Corr. 1B, and STOT SE 3 . It is fatal if inhaled, harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .
properties
IUPAC Name |
2-isocyanato-1,3-di(propan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUFNKALUGDEMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051959 | |
Record name | 2,6-Diisopropylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisopropylphenyl isocyanate | |
CAS RN |
28178-42-9 | |
Record name | 2-Isocyanato-1,3-bis(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28178-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diisopropylphenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028178429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2-isocyanato-1,3-bis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Diisopropylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-diisopropylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIISOPROPYLPHENYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F3446A37P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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